

Application Notes: Sodium Ionophore III for Measuring Intracellular Sodium

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Compound of Interest		
Compound Name:	Sodium ionophore III	
Cat. No.:	B1682789	Get Quote

Introduction

The precise measurement of intracellular sodium concentration ([Na+]i) is critical for understanding a wide range of cellular processes, including neuronal activity, nutrient transport, and cell volume regulation.[1] The most common methods for quantifying [Na+]i in live cells utilize sodium-sensitive fluorescent indicators. To convert the fluorescence signal of these indicators into absolute concentration values, an in situ calibration is essential. This crucial step involves using ionophores to permeabilize the cell membrane and equilibrate the intracellular sodium concentration with known extracellular concentrations.

Sodium Ionophore III (ETH2120) is a highly selective neutral ionophore for Na⁺.[2][3][4] While it is extensively used in the fabrication of sodium-selective liquid membrane electrodes for measuring Na⁺ activity in biological fluids like blood serum, its application in live-cell fluorescence microscopy lies in its ability to facilitate the calibration of fluorescent dyes. By creating a pathway for Na⁺ across the plasma membrane, it helps to clamp the intracellular Na⁺ level to that of the external calibration buffer. This document provides detailed protocols and data for using a sodium ionophore as part of the workflow for measuring intracellular sodium with fluorescent indicators.

Properties of Sodium Ionophore III (ETH2120)

Proper handling and solubilization are key to the effective use of **Sodium Ionophore III**. The following table summarizes its key quantitative properties.



Property	Value	Source
Molecular Formula	C34H52N2O4	
Molecular Weight	552.8 g/mol	-
Purity	≥98%	-
Appearance	Crystalline solid	-
Solubility	DMSO: ~3 mg/mL (5.42 mM)	-
Chloroform: 10 mg/mL		-
Storage	Store at -20°C for long-term stability (≥ 4 years)	

Principle of Measurement and the Role of Ionophores

The measurement of [Na+]i with fluorescent dyes is a two-stage process. First, cells are loaded with a Na+-sensitive indicator dye (e.g., Sodium Green, SBFI, ING-2). The fluorescence intensity or ratio of this dye changes in response to binding with intracellular Na+. Second, to translate these fluorescence changes into absolute concentrations, a calibration is performed at the end of the experiment.

During calibration, a combination of ionophores is applied to the cells to make the plasma membrane permeable to Na⁺, K⁺, and H⁺. This forces the intracellular concentrations of these ions to equal the known concentrations in the extracellular calibration buffers. A sodium ionophore like **Sodium Ionophore III** or the more commonly used gramicidin facilitates the equilibration of Na⁺.

Figure 1. Mechanism of ionophore-mediated calibration.

Comparison of Common Fluorescent Sodium Indicators

Choosing the right fluorescent indicator is critical. The ideal indicator should have a dissociation constant (Kd) for Na^+ that is close to the physiological or expected $[Na^+]i$, good selectivity over K^+ , and high fluorescence quantum yield.



Indicator	Excitation (nm)	Emission (nm)	Kd for Na ⁺ (mM)	Key Features
Sodium Green	~507	~532	~21 mM (in 135 mM K+)	Good selectivity for Na+ over K+ (41-fold); compatible with 488 nm laser lines.
SBFI	340 / 380	~505	11-29 mM (in situ)	Ratiometric dye, which minimizes effects of dye concentration, photobleaching, and cell path length.
ING-2 AM	~525	~545	~20 mM	High brightness and large dynamic range; suitable for high-throughput screening.
CoroNa Green	~492	~516	~80 mM (in situ)	Smaller molecule size for potentially better cell loading.

Experimental Protocols

This section provides a generalized protocol for measuring [Na+]i. This protocol should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Loading with Fluorescent Indicator (e.g., Sodium Green Tetraacetate)



Reagent Preparation:

- Prepare a 1-5 mM stock solution of Sodium Green tetraacetate in high-quality anhydrous DMSO.
- Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO to aid dye loading.
- Prepare a physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).

Loading Solution Preparation:

- Mix equal volumes of the Sodium Green stock solution and the 20% Pluronic F-127 solution.
- Dilute this mixture into the physiological buffer to achieve a final Sodium Green concentration of 1-10 μM. The final concentration of Pluronic F-127 should be <0.1%.

· Cell Loading:

- Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).
- Remove the culture medium and wash the cells once with the physiological buffer.
- Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and temperature should be optimized.
- Wash the cells two to three times with the physiological buffer to remove extracellular dye.
- Add fresh buffer and allow cells to de-esterify the dye for at least 30 minutes before measurement.

Protocol 2: In Situ Calibration of Intracellular Sodium

This protocol is performed after the experimental measurements are complete on the same set of cells. It generates a calibration curve to convert fluorescence values to [Na+]i.

Reagent Preparation:



- Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl. All buffers should contain other essential ions (e.g., MgCl₂, CaCl₂, glucose, HEPES).
- o Ionophore Stock Solution: Prepare a concentrated stock solution of the ionophores. A common combination is gramicidin (for Na⁺/K⁺) and monensin (a Na⁺/H⁺ exchanger) or a dedicated sodium ionophore. For example, a 1000x stock could be 1 mM gramicidin and 1 mM monensin in DMSO. **Sodium Ionophore III** can be used here, typically at a final concentration of 1-10 μM.

• Calibration Procedure:

- Begin with the cells from the experiment in physiological buffer.
- \circ Add the ionophore cocktail to the cells at a final concentration of 1-10 μ M and incubate for 5-10 minutes to allow for membrane permeabilization.
- Sequentially perfuse the cells with the different calibration buffers, starting from the lowest Na+ concentration.
- Record the steady-state fluorescence intensity (F) at each Na⁺ concentration.
- At the end, determine the minimum fluorescence (F_min) by perfusing with the 0 mM Na+ buffer and the maximum fluorescence (F_max) with the highest Na+ buffer (e.g., 100-150 mM).

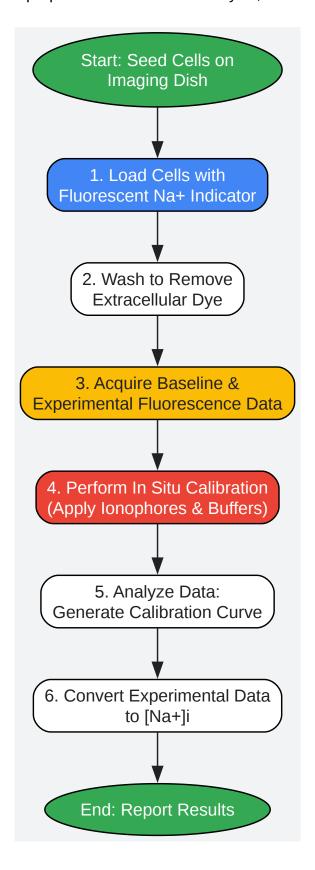
Data Analysis:

- Plot the recorded fluorescence values against the known Na⁺ concentrations of the calibration buffers.
- Fit the data to the Grynkiewicz equation to determine the Kd of the indicator in situ: [Na+]i
 = Kd * [(F F min) / (F max F)]
- Use this calibration curve to convert the experimental fluorescence data into absolute intracellular sodium concentrations.



Experimental Workflow Visualization

The entire process, from cell preparation to final data analysis, follows a logical sequence.





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Figure 2. Overall workflow for intracellular sodium measurement.

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